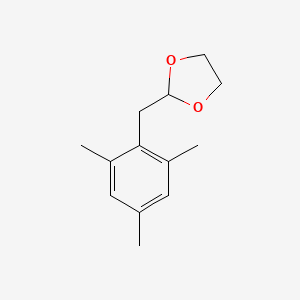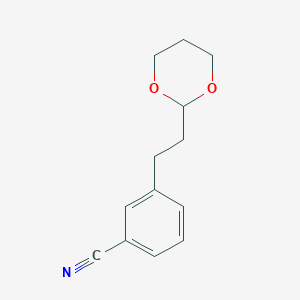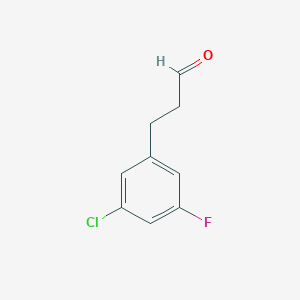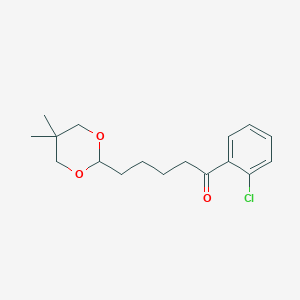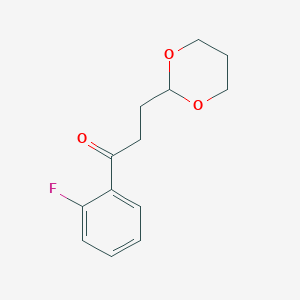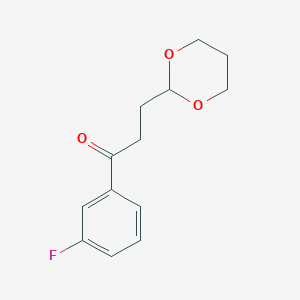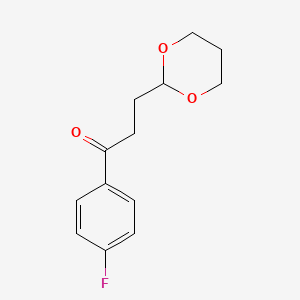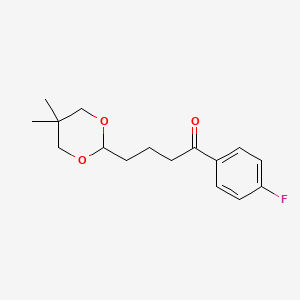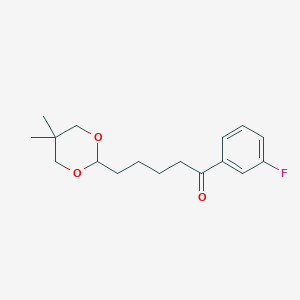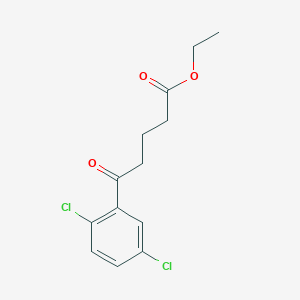
Ethyl 5-(2,5-dichlorophenyl)-5-oxovalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Usually, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves the study of how the compound is synthesized, including the reactants, conditions, and catalysts used in the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Interactions
- 2-(Z)-(2,5-dichlorophenyl)iminomethyl]-5-(diethylamino)phenol :
- The title molecule exhibits significant molecular interactions, including intermolecular pi-pi stacking between adjacent 2,5-dichlorophenyl rings and an intramolecular hydrogen-bonding interaction, contributing to its crystal structure stability (Jasinski et al., 2007).
- Single Crystal X-Ray Structural Analysis of Two Polymorphs of Ethyl 2-(2-Chlorophenyl)-4-Hydroxy-5-Oxo-1-Phenyl-2,5-Dihydro-1H-Pyrrole-3-Carboxylate :
- This research showcases that the molecular geometries of the two polymorphs are the same, and they possess bifurcated O-H⋯O hydrogen bonds among adjacent molecules, contributing to the formation of molecular dimers with different configurations in each polymorph (Ramazani et al., 2019).
Anticancer Evaluation
- Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 1,2,4-Triazolin-3-One Derivatives :
- A series of novel compounds were synthesized and evaluated for anticancer activity against the NCI-60 Human Tumor Cell Line. One compound exhibited significant activity against various cancer types, including Leukemia, Non-Small Cell Lung Cancer, and Breast Cancer, among others (Kattimani et al., 2013).
Synthesis and Molecular Structure
- Synthesis of Ethyl 5-(4-Chlorophenyl)-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylate by an Unusual Protocol :
- The compound was synthesized and characterized, revealing intramolecular hydrogen bonds and π … π interactions, contributing to the molecular structure's stability. The antimicrobial activities of the compound were also studied (Achutha et al., 2017).
- Synthesis and Crystal Structure of Ethyl 5-Acetamido-4-(4-Chlorophenyl)-2-Methyl-6-Oxo-5,6-Dihydro-4H-Pyran-3-Carboxylate :
- The synthesized compound's crystal structure was determined, revealing significant intramolecular hydrogen bonds and indicating the nature of molecular interactions through Hirshfeld surface analysis (Liang Xiao-lon, 2015).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
Direcciones Futuras
This involves predicting or proposing future research directions, such as potential applications of the compound, based on its properties and reactivity.
For a specific compound, these details can be found in scientific literature, databases, and safety data sheets. If you have another compound or topic in mind, feel free to ask!
Propiedades
IUPAC Name |
ethyl 5-(2,5-dichlorophenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c1-2-18-13(17)5-3-4-12(16)10-8-9(14)6-7-11(10)15/h6-8H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXPAOANFUOBCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C=CC(=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645751 |
Source


|
| Record name | Ethyl 5-(2,5-dichlorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2,5-dichlorophenyl)-5-oxovalerate | |
CAS RN |
898778-11-5 |
Source


|
| Record name | Ethyl 5-(2,5-dichlorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

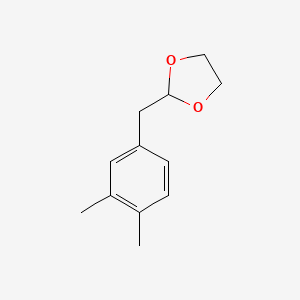
![2-[(3-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326136.png)
![2-[(5-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326138.png)
![2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1326139.png)
![2-[(5-Fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1326140.png)
